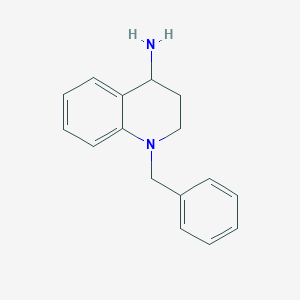
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine
Overview
Description
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is a compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinoline ring system with a benzyl group and an amine group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine typically involves multi-step reactions. One common method includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the tetrahydroquinoline . Industrial production methods often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation processes to achieve high yields .
Chemical Reactions Analysis
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Cyclization: The formation of cyclic structures can be achieved through intramolecular reactions.
Major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which have significant biological activities .
Scientific Research Applications
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine involves its interaction with molecular targets such as dopamine receptors and enzymes involved in dopamine metabolism. It potentiates the metabolism of dopamine, increases the production of free radicals by activating the dopamine oxidation pathway, and inhibits dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway . These actions contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydro-quinoline: This compound has similar structural features but differs in its biological activity and therapeutic potential.
1-Benzyl-1,2,3,4-tetrahydro-isoquinoline: Another closely related compound with distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific interactions with dopamine pathways and its potential as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16/h1-9,15H,10-12,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMNHMWVVSJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372280.png)
![[4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B3372284.png)
![[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372290.png)




![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)






